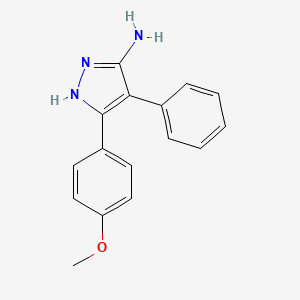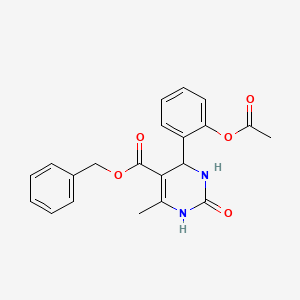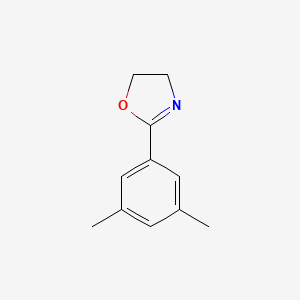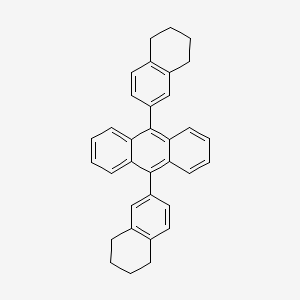
Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- es un compuesto de amida fluorado con la fórmula molecular C5H7F4NO2. Este compuesto se caracteriza por la presencia de múltiples átomos de flúor, que imparten propiedades químicas únicas como alta electronegatividad y estabilidad térmica. Se utiliza en diversas aplicaciones de investigación científica debido a su estructura química y reactividad distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- generalmente implica la reacción de un precursor fluorado con agentes metoxi y metilantes. Un método común incluye la reacción de ácido 2,3,3,3-tetrafluoropropanoico con metoxiamina y yoduro de metilo en condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas y garantizar un alto rendimiento y pureza del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Se emplean reactores a gran escala y técnicas de purificación avanzadas para producir Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos y compuestos organometálicos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos fluorados, mientras que la reducción puede producir alcoholes o aminas fluorados.
Aplicaciones Científicas De Investigación
Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- implica su interacción con objetivos moleculares y vías específicos. La presencia de átomos de flúor aumenta su afinidad de unión a ciertas enzimas y receptores, lo que potencialmente lleva a efectos inhibitorios o moduladores. Los objetivos y vías moleculares exactos son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- Propanamida, 2,3,3,3-tetrafluoro-2-(trifluorometil)-
- Propanamida, 2,3,3,3-tetrafluoro-N-(3-fluorofenil)-2-metoxi-
- 2,2,3,3-Tetrafluoro-N-metoxi-N-metilpropanamida
Singularidad
Propanamida, 2,3,3,3-tetrafluoro-N-metoxi-N-metil- es único debido a su disposición específica de átomos de flúor y la presencia de grupos metoxi y metilo. Esta estructura única imparte propiedades químicas y físicas distintivas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
677354-02-8 |
|---|---|
Fórmula molecular |
C5H7F4NO2 |
Peso molecular |
189.11 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C5H7F4NO2/c1-10(12-2)4(11)3(6)5(7,8)9/h3H,1-2H3 |
Clave InChI |
SVFHLIMZQPIWNY-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C(C(F)(F)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


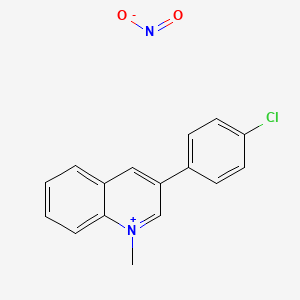



![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
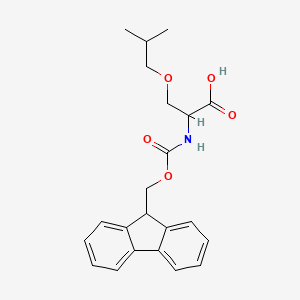

![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
